molecular formula C10H18N2O2 B012238 1-(2-Ethylidene-3-methylhexanoyl)urea CAS No. 102613-34-3

1-(2-Ethylidene-3-methylhexanoyl)urea

Katalognummer B012238
CAS-Nummer: 102613-34-3
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: KSXJYGKGCRJJKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethylidene-3-methylhexanoyl)urea, also known as EHMU, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylidene-3-methylhexanoyl)urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have herbicidal activity against various weed species. In medicine, 1-(2-Ethylidene-3-methylhexanoyl)urea has been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In materials science, 1-(2-Ethylidene-3-methylhexanoyl)urea has been used as a building block for the synthesis of novel polymers with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.

Biochemische Und Physiologische Effekte

Studies have shown that 1-(2-Ethylidene-3-methylhexanoyl)urea has a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Ethylidene-3-methylhexanoyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. 1-(2-Ethylidene-3-methylhexanoyl)urea has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to have analgesic (pain-relieving) effects and to reduce inflammation in models of arthritis and colitis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have high selectivity for COX-2 inhibition, making it a potentially useful tool for studying the role of COX-2 in various biological processes. However, one limitation of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain applications.

Zukünftige Richtungen

There are a number of potential future directions for research on 1-(2-Ethylidene-3-methylhexanoyl)urea. One area of interest is the development of more potent analogs of 1-(2-Ethylidene-3-methylhexanoyl)urea that could be used as anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea and its effects on various signaling pathways. Finally, 1-(2-Ethylidene-3-methylhexanoyl)urea could be used as a building block for the synthesis of novel materials with unique properties, such as biodegradable polymers or materials with specific electronic or optical properties.
Conclusion
In conclusion, 1-(2-Ethylidene-3-methylhexanoyl)urea is a synthetic compound with a wide range of potential applications in various fields. Its relatively simple synthesis method, high selectivity for COX-2 inhibition, and anti-inflammatory and anti-cancer properties make it a potentially valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesemethoden

1-(2-Ethylidene-3-methylhexanoyl)urea can be synthesized through a multi-step process starting with the reaction of 2-methyl-3-hexen-2-ol with phosgene to form 2-methyl-3-hexen-2-one. This intermediate is then reacted with ethyl isocyanate to produce 1-(2-Ethylidene-3-methylhexanoyl)urea. The overall reaction scheme is shown below:

Eigenschaften

CAS-Nummer

102613-34-3

Produktname

1-(2-Ethylidene-3-methylhexanoyl)urea

Molekularformel

C10H18N2O2

Molekulargewicht

198.26 g/mol

IUPAC-Name

(2E)-N-carbamoyl-2-ethylidene-3-methylhexanamide

InChI

InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14)/b8-5+

InChI-Schlüssel

KSXJYGKGCRJJKP-UHFFFAOYSA-N

Isomerische SMILES

CCCC(C)/C(=C\C)/C(=O)NC(=O)N

SMILES

CCCC(C)C(=CC)C(=O)NC(=O)N

Kanonische SMILES

CCCC(C)C(=CC)C(=O)NC(=O)N

Synonyme

1-(2-(1-Metilbutil)crotonil)urea [Italian]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.